molecular formula C16H20N6O2 B2733565 3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol CAS No. 878065-67-9

3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol

Cat. No.: B2733565
CAS No.: 878065-67-9
M. Wt: 328.376
InChI Key: BLBRTWVHDLCJSC-UHFFFAOYSA-N
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Description

The compound “3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol” is a small molecule that is part of a new set of compounds featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is available for purchase from various chemical suppliers.


Synthesis Analysis

The synthesis of this compound is part of a broader research effort to design and synthesize new pyrazolo[3,4-d]pyrimidine derivatives . The aim of this research was to develop novel CDK2 inhibitors for anticancer drug discovery .


Molecular Structure Analysis

The molecular formula of this compound is C16H20N6O2, and it has a molecular weight of 328.376.

Scientific Research Applications

Synthesis and Antiviral Activity

Compounds related to 3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol have been explored for their synthesis methodologies and antiviral activities. For instance, studies have demonstrated the antiviral efficacy of certain pyrazolo[3,4-d]pyrimidine analogues against viruses like human cytomegalovirus and herpes simplex virus type 1, highlighting their potential in antiviral drug development (Saxena et al., 1990).

Inhibitors of Phosphodiesterase

Research into 3-aminopyrazolo[3,4-d]pyrimidinones, a closely related chemical class, has led to the discovery of potent inhibitors for phosphodiesterase 1 (PDE1). These inhibitors have been considered for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases, demonstrating significant selectivity and in vivo efficacy (Li et al., 2016).

Antihypertensive Activity

Studies on 6-phenylpyrazolo[3,4-d]pyrimidones have identified them as specific inhibitors of cGMP-specific (type V) phosphodiesterase, with certain compounds displaying pronounced oral antihypertensive activity. This suggests their potential application in managing hypertension (Dumaitre & Dodic, 1996).

Fluorescent Probes

The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has provided a route to novel functional fluorophores. These compounds, with modifications at position 7, have shown significant fluorescence, making them suitable as fluorescent probes for biological and environmental applications (Castillo et al., 2018).

Anticancer and Antimicrobial Activities

Enaminones, serving as building blocks for the synthesis of substituted pyrazoles, have been investigated for their antitumor and antimicrobial activities. This research indicates the potential of such compounds in developing new therapeutic agents for cancer and infectious diseases (Riyadh, 2011).

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the available literature, it is part of a class of compounds designed to inhibit CDK2, a target for cancer treatment .

Future Directions

This compound is part of ongoing research into the development of novel CDK2 inhibitors for cancer treatment . Future directions may include further investigation into its potential as a CDK2 inhibitor, as well as exploration of its other potential therapeutic applications.

Properties

IUPAC Name

3-[[4-(3-methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-22-15-13(10-18-22)14(20-16(21-15)17-7-4-8-23)19-11-5-3-6-12(9-11)24-2/h3,5-6,9-10,23H,4,7-8H2,1-2H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBRTWVHDLCJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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